molecular formula C18H26N2O5S B2691146 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide CAS No. 1206987-14-5

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide

Cat. No. B2691146
CAS RN: 1206987-14-5
M. Wt: 382.48
InChI Key: XUVXLUQJSKFAOW-UHFFFAOYSA-N
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Description

Dioxins are a group of chemically related compounds that are persistent environmental pollutants (POPs). They are found throughout the world in the environment and they accumulate in the food chain, mainly in the fatty tissue of animals .


Synthesis Analysis

Dioxins are mainly by-products of industrial processes but can also result from natural processes, such as volcanic eruptions and forest fires. They are unwanted by-products of many manufacturing processes including smelting, chlorine bleaching of paper pulp and the manufacture of some herbicides and pesticides .


Molecular Structure Analysis

The chemical name for dioxin is 2,3,7,8- tetrachlorodibenzo para dioxin (TCDD). The name dioxins is often used for the family of structurally and chemically related polychlorinated dibenzo para dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Certain dioxin-like polychlorinated biphenyls (PCBs) with similar toxic properties are also included under the term dioxins .


Chemical Reactions Analysis

Dioxins are highly stable due to their chemical structure, which makes them resistant to breakdown in the environment .


Physical And Chemical Properties Analysis

Dioxins are highly stable and have the ability to be absorbed by fat tissue, where they are then stored in the body. Their half-life in the body is estimated to be 7 to 11 years .

Scientific Research Applications

Electrophysiological Activity in Cardiac Research

N-substituted imidazolylbenzamides or benzene-sulfonamides, closely related to the compound , have demonstrated potent electrophysiological activity in vitro, particularly in cardiac Purkinje fiber assays. These compounds show potential as class III electrophysiological agents, indicating the relevance of the compound for cardiac research (Morgan et al., 1990).

Bioactive Compound Synthesis and Enzyme Inhibition

Research has explored the synthesis of ethylated sulfonamides incorporating 1,4-benzodioxane moieties, akin to the specified compound. These synthesized compounds have exhibited significant inhibitory activities against enzymes like lipoxygenase and moderate inhibition of acetylcholinesterase and butyrylcholinesterase. They also demonstrated antibacterial properties, suggesting the potential of related compounds in enzyme inhibition and antimicrobial applications (Irshad et al., 2016).

Radiolabeling for Biological Properties Evaluation

Fluorinated derivatives of WAY 100635, structurally similar to the compound , have been synthesized and radiolabeled for evaluation of biological properties. These studies contribute to understanding the pharmacokinetics and receptor interactions in the brain, indicating potential applications in neuroscientific research and drug development (Lang et al., 1999).

Antimalarial and COVID-19 Drug Development

A study investigating the reactivity of N-(phenylsulfonyl)acetamide derivatives, similar to the compound of interest, found significant antimalarial activity and explored their potential as COVID-19 drugs. This highlights the compound's relevance in developing treatments for infectious diseases (Fahim & Ismael, 2021).

Antibacterial Agent Development

Research focused on N-substituted sulfonamides with a benzodioxane moiety, similar to the compound , revealed potent antibacterial activity against various bacterial strains, suggesting its potential application in creating new antibacterial agents (Abbasi et al., 2016).

Mechanism of Action

Dioxins are highly toxic and can cause reproductive and developmental problems, damage the immune system, interfere with hormones and cause cancer .

Future Directions

Prevention or reduction of human exposure is best done via source-directed measures, i.e. strict control of industrial processes to reduce formation of dioxins .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(ethylsulfonylamino)methyl]cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-2-26(22,23)19-12-13-3-5-14(6-4-13)18(21)20-15-7-8-16-17(11-15)25-10-9-24-16/h7-8,11,13-14,19H,2-6,9-10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVXLUQJSKFAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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